Superior JAK2 Potency in Head-to-Head Enzymatic Assays at Physiological ATP
In a comprehensive head-to-head comparison of four JAK inhibitors approved for myelofibrosis, ruxolitinib demonstrated the highest potency for JAK2 inhibition at physiological ATP concentration (1 mM). The study directly compared ruxolitinib, fedratinib, pacritinib, and momelotinib in identical assay conditions [1].
| Evidence Dimension | JAK2 enzymatic inhibition (IC50) at 1 mM ATP |
|---|---|
| Target Compound Data | 2.9 nM |
| Comparator Or Baseline | Fedratinib: 17 nM; Momelotinib: 29 nM; Pacritinib: 39 nM |
| Quantified Difference | Ruxolitinib is 5.9-fold more potent than fedratinib, 10-fold more potent than momelotinib, and 13.4-fold more potent than pacritinib. |
| Conditions | Cell-free kinase assay in the presence of 1 mM ATP, representing physiological ATP concentration. |
Why This Matters
Higher enzymatic potency directly translates to lower drug concentrations required for target engagement, which can influence dosing, efficacy, and the potential for off-target effects.
- [1] Kong T, et al. Comparison of the enzymatic and cellular profiles of clinical JAK inhibitors for the treatment of myelofibrosis. Blood Neoplasia. 2026;3(1):1000178. View Source
